N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15(13-5-2-1-3-6-13)17-16(8-10-19-11-9-16)14-7-4-12-20-14/h1-2,4,7,12-13H,3,5-6,8-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTKKQZRCRYNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions to form the tetrahydropyran ring.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of the Cyclohexene Carboxamide: The final step involves the formation of the cyclohexene carboxamide moiety through an amide coupling reaction, typically using a coupling reagent like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Amines, thiols, base catalysts
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Cyclohexane derivatives
Substitution: Thiophene-substituted amides or thiols
Scientific Research Applications
N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring may facilitate binding to proteins or enzymes through π-π interactions, while the tetrahydropyran ring can enhance solubility and bioavailability. The cyclohexene carboxamide moiety may interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methanamine
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Uniqueness
N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a cyclohexene carboxamide moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science.
Biological Activity
N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexene core substituted with an oxane and thiophene moiety. Its structure can be represented as follows:
This configuration may influence its interaction with biological targets, particularly in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene-containing carboxamide derivatives, including this compound. These compounds are considered biomimetics of the well-known anticancer drug Combretastatin A-4 (CA-4).
The mechanism through which these compounds exert their anticancer effects primarily involves:
- Tubulin Binding : Similar to CA-4, this compound is believed to bind to the colchicine site on tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Research Findings
A systematic investigation into the biological activity of thiophene carboxamide derivatives has been conducted, revealing significant findings:
Case Study: Anticancer Efficacy
In a study published in Nature Reviews Cancer, several thiophene carboxamide derivatives were synthesized and tested against Hep3B liver cancer cells. The results showed that compounds similar to N-[4-(thiophen-2-yl)oxan-4-y]cyclohex-3-ene-1-carboxamide exhibited notable cytotoxicity with IC50 values ranging from 5.46 µM to 12.58 µM for the most active derivatives .
Table 1: Anticancer Activity of Thiophene Carboxamides
| Compound ID | Structure Description | IC50 (µM) | Cell Line |
|---|---|---|---|
| 2b | Thiophene derivative | 5.46 | Hep3B |
| 2e | Thiophene derivative | 12.58 | Hep3B |
| CA-4 | Combretastatin A-4 | 0.01 | Hep3B |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide, and what reaction conditions are critical for yield optimization?
Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the oxane (tetrahydropyran) ring at the 4-position. Key steps include:
- Cyclization : Formation of the oxane ring via acid-catalyzed cyclization of diols or epoxide intermediates.
- Thiophene coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the thiophene moiety to the oxane ring .
- Carboxamide formation : Reacting the cyclohexene carboxylic acid derivative with an activated amine (e.g., HATU/DMAP-mediated coupling) .
Critical conditions include inert atmosphere (N₂/Ar) for moisture-sensitive steps, precise temperature control (±2°C) during cyclization, and chromatography (silica gel or HPLC) for purification. Yield optimization requires stoichiometric balancing of coupling reagents and avoiding over-functionalization of intermediates .
Q. Q2. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyclohexene double bond at C3-C4, thiophene substitution at C2) and carboxamide linkage. DEPT-135 helps distinguish CH₂ groups in the oxane ring .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation and impurity detection (e.g., unreacted intermediates).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. Q3. How can researchers design initial biological activity screening assays for this compound?
Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection. Example: Screen against cyclooxygenase (COX) isoforms due to the thiophene moiety’s redox activity .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with doxorubicin as a positive control .
- Solubility : Pre-screen in PBS/DMSO mixtures to avoid false negatives from aggregation.
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be conducted to optimize the bioactivity of this compound?
Answer:
- Core modifications : Replace the oxane ring with piperidine or morpholine to alter lipophilicity (ClogP calculations via ChemDraw).
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to enhance electrophilicity for covalent target binding .
- Carboxamide isosteres : Test urea or sulfonamide analogs to improve metabolic stability .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with IC₅₀ values from kinase assays .
Q. Q5. What computational strategies are effective for predicting target binding modes and off-target risks?
Answer:
- Molecular docking : AutoDock Vina or Glide to dock into X-ray structures of homologous targets (e.g., EGFR or MAPK). Prioritize poses with hydrogen bonds to the carboxamide and π-π stacking with thiophene .
- MD simulations : GROMACS/AMBER to assess binding stability (>50 ns trajectories). Monitor RMSD of ligand-protein complexes.
- Off-target profiling : Use SwissTargetPrediction or SEA to identify risk targets (e.g., cytochrome P450 isoforms due to thiophene’s potential for metabolic activation) .
Q. Q6. How should researchers resolve contradictions in biological data between in vitro and in vivo models?
Answer:
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (LC-MS quantification of parent compound) to explain bioavailability gaps .
- Metabolite ID : HR-MS/MS to identify active/toxic metabolites (e.g., sulfoxidation of thiophene) that may dominate in vivo effects .
- Dose recalibration : Adjust in vivo doses based on unbound fraction (fu) and tissue penetration (Kp calculations).
Q. Q7. What strategies enhance the compound’s stability under physiological conditions?
Answer:
- pH optimization : Formulate with buffering agents (e.g., citrate, pH 6.5) to prevent hydrolysis of the carboxamide .
- Prodrug design : Mask the carboxamide as an ester (e.g., ethyl ester) for improved plasma stability, with enzymatic cleavage in target tissues .
- Lyophilization : Prepare lyophilized powders with trehalose/sucrose to prevent degradation during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
